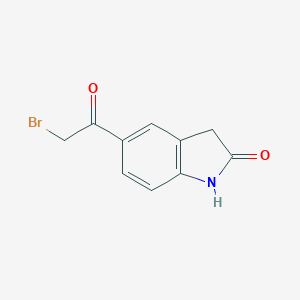

5-(Bromoacetyl)-2-oxoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoacetyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLZVVMOQHTDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)CBr)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622421 | |

| Record name | 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105316-98-1 | |

| Record name | 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Classification of 5 Bromoacetyl 2 Oxoindoline

Standardized Chemical Nomenclature and Synonyms

The compound is formally identified by its CAS Registry Number, 105316-98-1. chemnet.comarctomsci.comwindows.net Its chemical structure and identity are further defined by a set of standardized names and commonly used synonyms. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(2-bromoacetyl)-1,3-dihydro-2H-indol-2-one.

Several synonyms are used interchangeably in scientific literature and chemical databases to refer to this compound. These include 5-(Bromoacetyl)-2-oxoindoline, 5-(bromoacetyl)-1,3-dihydro-2H-indol-2-one, and 5-(bromoacetyl)-2-oxindole. chemnet.comwindows.netchemicalbook.com The molecular formula of the compound is C₁₀H₈BrNO₂, and it has a molecular weight of 254.08 g/mol . chemnet.comfishersci.fisynblock.com

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 5-(2-bromoacetyl)-1,3-dihydro-2H-indol-2-one |

| CAS Number | 105316-98-1 chemnet.comwindows.net |

| Molecular Formula | C₁₀H₈BrNO₂ chemnet.com |

| Molecular Weight | 254.08 g/mol chemnet.com |

| Common Synonyms | This compound chemnet.com, 5-(Bromoacetyl)-2-oxindole windows.net, 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one chemicalbook.com |

Classification within the Oxindoline and Indoline (B122111) Chemical Families

This compound belongs to the oxindole (B195798) class of heterocyclic organic compounds. The core of its structure is oxindole, also known as 2-indolone or 2-oxoindoline. wikipedia.orgnih.gov Oxindole itself is an aromatic heterocyclic compound featuring a bicyclic structure where a six-membered benzene (B151609) ring is fused to a five-membered, nitrogen-containing ring. wikipedia.org Specifically, oxindole is a derivative of indoline that contains a carbonyl group (C=O) at the second position of the five-membered ring, classifying it as a cyclic amide, or more precisely, a gamma-lactam. wikipedia.orgnih.govchemicalbook.com

The parent family, indoline, also possesses a bicyclic structure of a fused benzene and nitrogen-containing ring, but it is characterized by a saturated 2-3 bond in the five-membered ring. hmdb.cawikipedia.org Oxindole is derived from indoline through the introduction of this keto group at the C2 position. wikipedia.org

Therefore, this compound is a substituted oxindole. It maintains the fundamental oxindole core and is distinguished by the presence of a bromoacetyl group [-C(O)CH₂Br] attached at the fifth position of the benzene ring component of the bicyclic structure.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one |

| 5-(bromoacetyl)-2-oxindole |

| Indoline |

| Oxindole |

| 2-Indolone |

Reactivity and Transformation Pathways of 5 Bromoacetyl 2 Oxoindoline

Reactivity of the Bromoacetyl Moiety

The bromoacetyl group attached to the C5 position of the oxoindoline ring is a potent electrophilic site. The presence of the electron-withdrawing bromine atom and the adjacent carbonyl group makes the α-carbon highly susceptible to attack by nucleophiles.

The primary reaction pathway for the bromoacetyl moiety is nucleophilic substitution, where the bromide ion serves as an excellent leaving group. This reactivity allows for the introduction of a wide variety of functional groups at this position. The electrophilicity of the bromoacetyl group is a key feature that promotes nucleophilic addition and substitution reactions. scbt.com

A common application of this reactivity is the formation of carbon-heteroatom bonds. For instance, α-bromoacetamides can be effectively immobilized on a solid support using a benzyl (B1604629) thiol resin, demonstrating a classic nucleophilic substitution with a sulfur-based nucleophile. gla.ac.uk Similarly, analogous compounds like 3-(bromoacetyl)indole readily react with amine nucleophiles such as 1,1-dimethylhydrazine (B165182) under acidic conditions, forming an amine salt via substitution. nih.gov This highlights the general susceptibility of the α-bromoketone structure to attack by nitrogen and sulfur nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromoacetyl-Containing Scaffolds

| Nucleophile | Reagent Example | Product Type | Reference |

| Thiol | Benzyl thiol resin | Thioether | gla.ac.uk |

| Amine | 1,1-Dimethylhydrazine | Amine Salt | nih.gov |

| Amine | General Amines | Substituted Amines | ambeed.com |

The bromoacetyl group is a key synthon for constructing more complex heterocyclic systems through condensation and cyclization reactions. Its ability to react with binucleophilic reagents leads to the formation of new rings fused to or substituted on the oxindole (B195798) scaffold.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thiourea (B124793) or thioamide. Following this pattern, 3-(2-Bromoacetyl)-2H-chromen-2-one, a compound with a similar bromoacetyl moiety, undergoes a one-pot, multi-component reaction with substituted triazoles and isothiocyanates to yield complex thiazole derivatives. rsc.org This reaction proceeds through initial nucleophilic attack by the sulfur of the isothiocyanate, followed by cyclization and dehydration.

Furthermore, the keto group of the acetyl moiety can participate in condensation reactions to form larger ring systems. In syntheses of indole (B1671886) alkaloids, keto-acyl intermediates are condensed and cyclized with other reagents to form structures like imidazolinones. nih.gov These reactions demonstrate that the bromoacetyl group not only serves as an anchor for nucleophiles but also as a critical component in building diverse heterocyclic frameworks.

Table 2: Examples of Cyclization Reactions Involving Bromoacetyl Precursors

| Reactants | Resulting Heterocycle | Reaction Type | Reference |

| 3-(2-Bromoacetyl)-2H-chromen-2-one, triazole, isothiocyanate | Thiazole | Multi-component condensation/cyclization | rsc.org |

| Azide intermediate, keto-acyl chloride | Imidazolinone | Aza-Wittig/condensation/cyclization | nih.gov |

| 3-(Bromoacetyl)indole, 1,1-dimethylhydrazine | Dimerized indole alkaloid | Substitution/dimerization/cyclization | nih.gov |

Chemical Transformations of the 2-Oxoindoline Core

The 2-oxoindoline ring system possesses several reactive sites that can be chemically modified. semanticscholar.org These include the nitrogen atom of the lactam, the C2-carbonyl group, and the adjacent C3-methylene position.

The nitrogen atom in the 2-oxoindoline core is a secondary amine within a lactam ring. It is nucleophilic and can participate in various reactions, most notably N-alkylation and N-acylation. These reactions are fundamental for introducing substituents that can modify the molecule's properties or serve as handles for further synthetic transformations. semanticscholar.org For example, analogous heterocyclic systems like 4-hydroxy-2-quinolones can be readily alkylated at the nitrogen position using electrophiles such as methyl iodide or benzyl bromides in the presence of a base like potassium carbonate. mdpi.com The nitrogen can also react with anhydrides to form N-acylated products. semanticscholar.org

The C2-carbonyl group imparts typical ketonic reactivity to the oxindole core. semanticscholar.org It can undergo nucleophilic attack and condensation reactions. The carbonyl group activates the adjacent C3-methylene protons, making them acidic and enabling a variety of C-C bond-forming reactions. semanticscholar.org

A classic transformation is the Knoevenagel condensation, where the active C3-methylene group reacts with aldehydes or ketones. rsc.orgsemanticscholar.org Condensation of oxindoles with isatin (B1672199) derivatives, for instance, is a well-established method for synthesizing isoindigo compounds. semanticscholar.org The C3 position can also participate in Michael additions and reactions with other electrophiles. semanticscholar.org Furthermore, the carbonyl group itself can be a site for reactions such as the formation of spiro-epoxyoxindoles via the Darzens reaction, which involves an initial aldol-type addition followed by intramolecular cyclization. rsc.org

Mechanistic Studies of Reaction Pathways

The mechanisms underlying the transformations of α-haloacetyl compounds and the oxindole core have been subject to investigation to understand product distributions and stereochemical outcomes.

For cycloaddition reactions, mechanistic proposals often involve the formation of zwitterionic intermediates. In the Staudinger synthesis of β-lactams, the reaction is believed to proceed via nucleophilic addition of an imine nitrogen to a ketene (B1206846), forming a zwitterion that undergoes a subsequent four-electron conrotatory electrocyclization to yield the final product. mdpi.com Similar stepwise mechanisms involving cascade reactions, such as those seen in the reaction of vinyl epoxides, often proceed through discrete, characterizable intermediates, allowing for a detailed understanding of the reaction course. acs.org

Reaction Intermediates and Transition States

Understanding the transient species formed during the reactions of 5-(bromoacetyl)-2-oxoindoline is crucial for elucidating reaction mechanisms and controlling product outcomes. While direct computational and extensive spectroscopic studies on the transition states for this specific molecule are not widely documented, mechanisms can be inferred from well-established reactions of analogous α-bromo ketones.

One of the most significant applications of α-bromo ketones like this compound is the Hantzsch thiazole synthesis. bepls.comderpharmachemica.commdpi.com The mechanism for this reaction involves several key intermediates. The process is initiated by a nucleophilic attack from the sulfur atom of a thioamide or thiourea onto the electrophilic carbon of the bromoacetyl group. rsc.orgacgpubs.org This step proceeds via an SN2-type mechanism, leading to the formation of an open-chain α-thioketone salt as the initial intermediate. This intermediate subsequently undergoes cyclization. A proposed pathway involves intramolecular condensation to form a 4-hydroxythiazoline derivative. acgpubs.org This cyclic intermediate is typically unstable and readily undergoes dehydration, often acid-catalyzed, to yield the final, stable aromatic thiazole ring. rsc.org

In other synthetic transformations, different intermediates are proposed. For instance, in reactions leading to indole alkaloids, similar bromoacetyl indole precursors have been shown to form imine intermediates. nih.gov In the context of cycloaddition reactions, such as the Staudinger synthesis which involves reacting a ketene with an imine, a zwitterionic intermediate is a key species that precedes the formation of the final β-lactam ring. mdpi.com While not a direct reaction of this compound, it illustrates a plausible intermediate type if the oxoindoline moiety were to participate in such cycloadditions.

The stability of transition states can be influenced by various factors, including intramolecular hydrogen bonding, which may affect reaction kinetics and selectivity. scbt.com Computational studies on similar oxindole derivatives have been used to analyze molecular structures, potential energy surfaces, and reactivity, providing insights into the most stable conformations and likely sites for nucleophilic or electrophilic attack. researchgate.net However, specific energetic data for the transition states in reactions of this compound remains an area for further investigation.

The table below summarizes the key reaction intermediates proposed in the transformation pathways of this compound based on established mechanisms for analogous compounds.

| Reaction Intermediate | Parent Reaction Type | Proposed Role in Mechanism | Method of Inference |

|---|---|---|---|

| α-Thioketone Salt | Hantzsch Thiazole Synthesis | Initial product of nucleophilic substitution (SN2) of the bromide by a thioamide. | Inferred from established Hantzsch reaction mechanism. rsc.orgacgpubs.org |

| 4-Hydroxythiazoline derivative | Hantzsch Thiazole Synthesis | Product of intramolecular cyclization of the α-thioketone intermediate. | Proposed intermediate in modified Hantzsch synthesis. acgpubs.org |

| Imine intermediate | Alkaloid Synthesis | Formed via condensation reactions, which can then undergo further cyclization or dimerization. | Analogy with reactions of 3-(bromoacetyl)indole. nih.gov |

| Zwitterionic intermediate | [2+2] Cycloaddition (Staudinger type) | Formed from nucleophilic attack of an imine on a ketene, leading to a four-membered ring. | General mechanism for Staudinger cycloaddition. mdpi.com |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 5-(Bromoacetyl)-2-oxoindoline.

¹H NMR Spectroscopy

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the expected signals would include:

A singlet for the amide proton (N-H).

Signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring of the oxindole (B195798) core. Their specific shifts and multiplicities (doublet, doublet of doublets) would depend on their positions relative to the electron-withdrawing carbonyl and bromoacetyl groups.

A singlet for the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the bromoacetyl carbonyl group.

A singlet for the two protons of the methylene group (-CH₂-) within the five-membered ring of the oxindole core.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The predicted spectrum would feature:

Signals for the two carbonyl carbons (the amide and the ketone) at the downfield end of the spectrum (typically 160-200 ppm).

Signals corresponding to the six carbons of the aromatic ring.

Signals for the two aliphatic methylene carbons (-CH₂-).

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Signals | |||

|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H (Amide) | ~8.0 - 9.0 | Singlet (s) | 1H |

| Ar-H | ~7.0 - 8.0 | Multiplet (m) | 3H |

| -C(O)CH₂Br | ~4.5 - 5.0 | Singlet (s) | 2H |

| -CH₂- (Oxindole Ring) | ~3.5 - 4.0 | Singlet (s) | 2H |

| Predicted ¹³C NMR Signals | |||

| Carbon Type | Predicted Chemical Shift (δ, ppm) | ||

| C=O (Bromoacetyl) | ~190 - 200 | ||

| C=O (Amide) | ~170 - 180 | ||

| Ar-C | ~110 - 150 | ||

| -CH₂- (Oxindole Ring) | ~35 - 45 | ||

| -CH₂Br | ~30 - 40 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, key functional groups would produce characteristic signals:

N-H Stretch: A peak corresponding to the amide N-H bond.

C=O Stretches: Two distinct, strong absorption bands for the two carbonyl groups (amide and ketone). The ketone carbonyl typically appears at a higher wavenumber than the amide carbonyl.

C=C Stretches: Peaks associated with the aromatic ring.

C-Br Stretch: An absorption in the fingerprint region corresponding to the carbon-bromine bond.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ketone (C=O) | Stretch | 1690 - 1710 |

| Amide (C=O) | Stretch | 1660 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Alkyl (C-Br) | Stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural information.

For this compound (C₁₀H₈BrNO₂), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units. Common fragmentation pathways would likely involve the cleavage of the bromoacetyl group, leading to fragment ions corresponding to the loss of Br, COCH₂Br, or CH₂Br.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, researchers can generate a detailed electron density map and build an atomic model of the molecule.

This technique would provide unambiguous confirmation of the compound's constitution and conformation in the solid state. Key information obtained would include:

Precise bond lengths and bond angles.

The planarity of the oxindole ring system.

Intermolecular interactions, such as hydrogen bonding involving the amide N-H group and carbonyl oxygens, which dictate the crystal packing.

A search of publicly available crystallographic databases indicates that the crystal structure for this compound has not been reported as of this writing.

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO and LUMO).

While specific DFT studies on 5-(Bromoacetyl)-2-oxoindoline are not extensively detailed in the available literature, the methodology can be illustrated by its application to structurally related compounds. For instance, DFT calculations are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and determine the most stable conformation. nih.gov Such analyses provide foundational data for understanding the molecule's intrinsic reactivity and stability.

Key parameters derived from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions.

Global Reactivity Descriptors: Parameters like ionization potential, electron affinity, electronegativity, and chemical hardness are calculated from HOMO and LUMO energies to quantify the molecule's reactivity profile. nih.gov

DFT studies on related bromo-substituted aromatic compounds and heterocyclic systems have shown that substituents can significantly alter the electronic properties and reactivity of the core structure. scirp.org For this compound, DFT would be crucial for understanding how the bromoacetyl group influences the electron distribution on the oxindole (B195798) ring system, thereby affecting its interaction with biological targets.

Table 1: Illustrative DFT-Calculated Parameters for a Heterocyclic Compound Data presented is representative of typical DFT study outputs for related molecular structures.

| Parameter | Value (Gas Phase) | Value (in DMF) |

|---|---|---|

| HOMO Energy (eV) | -6.5 | -6.3 |

| LUMO Energy (eV) | -1.8 | -2.0 |

| Energy Gap (ΔE) (eV) | 4.7 | 4.3 |

| Chemical Hardness (η) | 2.35 | 2.15 |

| Electronegativity (χ) | 4.15 | 4.15 |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. walisongo.ac.id This method is vital for virtual screening and for understanding the structural basis of a ligand's biological activity.

For derivatives of 5-bromoindole (B119039) and oxindole, molecular docking has been successfully employed to explore their potential as inhibitors of various enzymes. These studies provide a framework for how this compound could be investigated. For example, various 5-bromoindole derivatives have been docked into the active sites of protein kinases like VEGFR-2 and EGFR to predict their binding affinities and interaction patterns. d-nb.infonih.gov Similarly, oxindole derivatives have been studied as potential inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1). walisongo.ac.id

The docking process typically reveals:

Binding Energy/Affinity: A score that estimates the strength of the ligand-receptor interaction, with lower values generally indicating a more favorable binding.

Binding Pose: The optimal conformation and orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds, between the ligand and amino acid residues of the receptor. d-nb.info

In studies of related compounds, the 5-bromo substituent has often been shown to form halogen bonds or participate in hydrophobic interactions that enhance binding affinity. d-nb.info The carbonyl groups present in the oxindole and acetyl moieties of this compound would be expected to act as hydrogen bond acceptors, forming critical interactions with receptor active site residues like lysine (B10760008) or serine. walisongo.ac.idresearchgate.net

Table 2: Representative Molecular Docking Results for Bromoindole/Oxindole Derivatives

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5-bromoindole hydrazone | VEGFR-2 TK | -8.02 | Cys919, Asp1046, Val848 |

| 5-bromoindole-2-carboxylic acid | EGFR TK | -7.5 to -8.5 | Met793, Lys745, Asp855 |

| 7-acetamido-5-bromoindole | Tubulin | -7.9 | Cys241, Val318, Asn258 |

| 5-chloro-oxindole derivative | IDO1 | -8.1 | Tyr126, Ser167, Gly262 |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are used to assess the stability of the docked pose, refine the binding mode, and calculate binding free energies more accurately.

An MD simulation tracks the trajectory of atoms and molecules by solving Newton's equations of motion. The simulation can reveal how the ligand and receptor adapt to each other's presence and the role of solvent molecules in the interaction. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex over the simulation period.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues, highlighting regions of the protein that are most affected by ligand binding.

Binding Free Energy Calculation: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate the free energy of binding, providing a more rigorous prediction of binding affinity than docking scores alone.

In a typical study, a docked complex of a compound like this compound with its target protein would be subjected to an MD simulation for a duration of nanoseconds. The stability of crucial hydrogen bonds and hydrophobic contacts identified in docking would be monitored throughout the simulation to confirm their significance in anchoring the ligand within the active site. nih.gov

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. In silico SAR uses computational methods to predict these relationships, thereby guiding the design of more effective molecules and reducing the need for extensive synthesis and testing.

For the this compound scaffold, in silico SAR would involve creating a virtual library of analogs with modifications at key positions, such as:

Substitution on the aromatic ring: Replacing the bromo-substituent with other halogens (Cl, F) or with electron-donating/withdrawing groups to probe the effect on activity.

Modification of the acetyl linker: Altering the length or flexibility of the linker connecting the bromoacetyl group to the oxindole core.

Substitution on the oxindole nitrogen: Introducing different substituents at the N1 position of the oxindole ring.

Computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can then be used to build predictive models. These models correlate the 3D structural features (steric, electrostatic, hydrophobic fields) of the analogs with their predicted biological activity.

Studies on related 5-bromoindole derivatives have revealed important SAR insights. For example, the presence and position of substituents on the indole (B1671886) ring can be critical for inhibitory potency against specific targets. nih.gov In silico analysis can help rationalize these findings by showing how different functional groups alter the molecule's fit and interactions within the receptor's binding pocket, thus providing a roadmap for rational drug design.

Biological Activities and Pharmacological Applications

Anticancer and Antitumor Potential

The 2-oxoindoline core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological effects, including potent anticancer activity. However, the anticancer potential of the specific derivative, 5-(Bromoacetyl)-2-oxoindoline, remains to be directly elucidated through dedicated studies.

Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process in cell division, and its disruption is a key mechanism for many successful anticancer drugs. These agents can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Despite the known activity of other 2-oxoindoline derivatives as tubulin polymerization inhibitors, a thorough review of the literature reveals no specific studies that have evaluated the effect of This compound on tubulin polymerization.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Numerous kinase inhibitors are based on the 2-oxoindoline scaffold. However, there is no available research data from kinase screening assays or other experimental studies that specifically implicates This compound as an inhibitor of key protein kinases such as Cyclin-Dependent Kinase 4 (CDK4), c-erbB-2 kinase, Protein Kinase C (PKC), or p56 Tyrosine Kinase.

Effects on Cancer Cell Lines

Evaluating the cytotoxic effects of a compound on various cancer cell lines is a fundamental step in anticancer drug discovery. While derivatives such as 1-benzyl-5-bromoindolin-2-ones have shown activity against cell lines like A549 (lung cancer), specific cytotoxicity data for This compound against A549, multidrug-resistant (MDR) cancer cells, or neuroblastoma cell lines have not been reported in the scientific literature.

Modulation of Cellular Pathways

The ability of a compound to modulate key cellular pathways involved in cancer progression, such as the p53 pathway or autophagy, is a significant area of investigation. The p53 tumor suppressor pathway is critical for preventing cancer formation, and its activation can lead to cell cycle arrest or apoptosis. Autophagy is a cellular degradation process that can either promote or suppress tumor growth depending on the context. Currently, there are no published studies that describe the modulation of the p53 pathway or the induction of autophagy by This compound .

DNA Intercalation

DNA intercalators are molecules that can insert themselves between the base pairs of DNA, disrupting its structure and interfering with processes like replication and transcription, ultimately leading to cell death. This mechanism is utilized by several established anticancer drugs. However, studies investigating the potential of This compound to act as a DNA intercalating agent have not been documented.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA and are vital targets for cancer chemotherapy. Inhibitors of these enzymes can lead to DNA damage and apoptosis in cancer cells. While some compounds containing a 5-bromo substituent have been investigated as topoisomerase inhibitors, there is no direct evidence from in vitro or in vivo assays to suggest that This compound functions as a topoisomerase inhibitor.

Based on the conducted research, there is a significant lack of specific scientific literature detailing the biological and pharmacological activities of the precise compound This compound . The available research focuses broadly on the activities of the larger class of molecules known as isatin (B1672199) (or 2-oxoindoline) derivatives.

While isatin derivatives are widely investigated for various therapeutic effects, attributing these general findings directly to this compound would be scientifically inaccurate without specific studies on this particular compound. The bromoacetyl group at the 5-position is a reactive functional group that likely imparts a unique activity profile, potentially as an irreversible inhibitor, which would differ from other isatin derivatives discussed in the literature.

Therefore, it is not possible to provide a detailed, accurate article on this compound that adheres to the specific sections and subsections of the requested outline. The available data pertains to the broader class of related compounds, and providing that information would violate the strict instruction to focus solely on this compound.

For context, the general findings for the isatin derivative class of compounds are summarized below:

Histone Deacetylase (HDAC) Inhibition : Various isatin-based molecules have been designed and synthesized as inhibitors of histone deacetylases, showing potential as anticancer agents. nih.govrcsi.sciencenih.gov

Antimicrobial Activity : The isatin scaffold is a common feature in compounds screened for antibacterial and antifungal properties. wjbphs.comderpharmachemica.combrieflands.com Research has indicated that substitutions on the isatin ring, including at the 5-position with halogen atoms like bromine, can influence the antimicrobial potency. brieflands.com

Antiviral Activity : Isatin and its derivatives have a long history of investigation as broad-spectrum antiviral agents, including against HIV. nih.govnih.govproquest.com Studies on structure-activity relationships have shown that a halogen (like bromine or chlorine) at the 5-position of the oxindole (B195798) ring can significantly enhance anti-HIV-1 activity. nih.gov

Anti-inflammatory Effects : The isatin core structure is associated with anti-inflammatory properties. proquest.comnih.gov However, the specific mechanism of Prostaglandin H2 Synthase inhibition is more commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) and has not been specifically linked to isatin derivatives in the provided research. nih.govnih.gov

Without dedicated studies on this compound, any discussion of its specific biological activities would be speculative. Further experimental research is required to elucidate its pharmacological profile.

Despite a comprehensive search for scientific literature, there is currently no publicly available research detailing the specific biological and neuropharmacological activities of the chemical compound “this compound” as outlined in the requested article structure.

Therefore, it is not possible to provide an article focusing on the following specified activities for this particular compound:

Inhibition of 5-Lipoxygenase

Inhibition of Interleukin-1 Biosynthesis

Modulation of NF-κB and COX-2 Pathways

Inhibition of Nitric Oxide (NO) Production in Macrophage Cells

Serotonin Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT2A receptor ligands)

Anxiolytic Effects

Further experimental research would be required to determine if "this compound" exhibits any of these biological or pharmacological properties.

Neuropharmacological Activities

Positive Effects on Memory Processes

Direct studies evaluating the effects of this compound on memory processes have not been identified in the current body of scientific literature. However, the foundational oxoindole scaffold has emerged as a significant structure in the development of therapeutic agents for neurodegenerative conditions, particularly Alzheimer's disease. researchgate.net

Research into multi-target agents for Alzheimer's has highlighted oxoindole derivatives as a promising therapeutic strategy. researchgate.net For instance, certain N‐methylpiperazinyl and piperdinylalkyl‐O‐chalcone derivatives of oxoindole have been synthesized and evaluated for their potential to act as polyfunctional agents against Alzheimer's disease. In one study, a synthesized derivative, compound 5k , demonstrated an ability to improve memory functions in an animal model of streptozotocin-induced dementia. researchgate.net This particular derivative was also found to inhibit acetylcholinesterase (AChE) activity and reduce oxidative stress in the brain, suggesting multiple mechanisms by which the oxoindole scaffold might exert neuroprotective and memory-enhancing effects. researchgate.net

Antioxidant Properties

Specific data on the antioxidant or radical-scavenging properties of this compound are not available in published research. However, related heterocyclic structures containing indole (B1671886) or similar moieties have been a subject of antioxidant studies. For example, various novel analogs of quinoline (B57606) and isoindoline (B1297411) have been synthesized and assessed for their antioxidant potential through free radical scavenging assays (DPPH, ABTS, and superoxide (B77818) anion radicals). mdpi.com Additionally, research on pyrrolo[2,3-b]quinoxaline derivatives, another class of indole-containing compounds, has identified certain derivatives as potent radical scavengers, comparable to reference antioxidants like Trolox in lipid environments. rsc.org These findings suggest that the core heterocyclic structure, which is related to oxoindoline, can be associated with antioxidant activity.

Potential in Metabolic Disorder Interventions (e.g., Antidiabetic, Antihypertensive)

Antidiabetic Potential

While this compound has not been specifically evaluated as an antidiabetic agent, the parent indole and indoline (B122111) scaffolds are actively being explored for this purpose. mdpi.combdpsjournal.org The mechanism of action often involves the inhibition of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase, which helps to lower postprandial hyperglycemia. mdpi.combdpsjournal.org

Several studies have synthesized and tested series of indole and indoline derivatives, yielding promising results. For example, a series of hybrid indole-oxadiazole linked thiazolidinone derivatives were evaluated for their inhibitory potential against both enzymes. mdpi.comresearchgate.net Similarly, another study focused on novel indoline derivatives and tested their efficacy against α-amylase. bdpsjournal.org The results, including 50% inhibitory concentration (IC₅₀) values, from some of these studies are presented below.

| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM or µg/mL) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|---|---|

| Indole-Oxadiazole Hybrid | Derivative 1 (p-chloro) | α-Amylase | 13.10 ± 0.40 µM | Acarbose | 8.50 ± 0.10 µM |

| Indole-Oxadiazole Hybrid | Derivative 1 (p-chloro) | α-Glucosidase | 12.30 ± 0.10 µM | Acarbose | 9.30 ± 0.30 µM |

| Indole-Oxadiazole Hybrid | Derivative 2 (o-hydroxyl, m-chloro) | α-Amylase | 8.20 ± 0.10 µM | Acarbose | 8.50 ± 0.10 µM |

| Indole-Oxadiazole Hybrid | Derivative 2 (o-hydroxyl, m-chloro) | α-Glucosidase | 9.10 ± 0.30 µM | Acarbose | 9.30 ± 0.30 µM |

| Indoline Derivative | Compound 4a | α-Amylase | 52.1 µg/mL | Acarbose | 48.1 µg/mL |

| Indoline Derivative | Compound 4b | α-Amylase | 57.7 µg/mL | Acarbose | 48.1 µg/mL |

Antihypertensive Potential

General reviews on the pharmacology of oxindoles mention that this class of compounds is reported to exhibit a wide range of biological effects, including antihypertensive activity. researchgate.net However, specific studies detailing the evaluation of this compound or other specific oxoindole derivatives for antihypertensive effects, including mechanism of action or potency, are not prominent in the available literature.

Other Investigated Biological Targets (e.g., Beta2-adrenoceptor agonists, Bromodomain inhibition)

Beta2-adrenoceptor Agonists

Beta-2 adrenergic agonists are a class of drugs that cause smooth muscle relaxation and are primarily used to treat pulmonary disorders like asthma and COPD. wikipedia.org These agents act selectively on the β2 adrenergic receptor. nih.govnih.gov A thorough review of the literature did not yield any studies linking this compound or the broader oxoindole scaffold to agonistic activity at the beta-2 adrenoceptor.

Bromodomain Inhibition

Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are key regulators of gene transcription. nih.gov Inhibitors of bromodomains, particularly the Bromodomain and Extra-Terminal motif (BET) family, are being investigated as potential therapeutics, primarily in oncology. nih.govnih.gov The mechanism involves preventing the interaction between the bromodomain and acetylated histones. nih.gov There is currently no available scientific literature that investigates or establishes this compound as an inhibitor of bromodomains.

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position on Bioactivity

The 2-oxoindoline core features several positions (N-1, C-3, and the benzene (B151609) ring, particularly C-5) where modifications can significantly alter biological activity. The bromoacetyl group at the C-5 position is a key reactive feature, acting as an electrophile that can form covalent bonds with nucleophilic residues in biological targets.

Research on related 5-bromo-2-oxoindoline derivatives has demonstrated the importance of substituents at both the N-1 and C-3 positions. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized and evaluated for their anticancer activity against breast cancer (MCF-7) and lung cancer (A-549) cell lines. mdpi.com The findings highlighted that modifications to the aryl group attached to a thiazole (B1198619) ring at the C-3 position led to significant variations in potency. mdpi.com

Specifically, the introduction of a p-chlorophenyl group resulted in the most potent compound against MCF-7 cells, indicating that electron-withdrawing substituents on the C-3 appended ring system can enhance bioactivity. mdpi.com In contrast, N-benzyl substitution at the N-1 position was a common feature of this series, suggesting this group is compatible with anticancer activity. mdpi.com General SAR trends for isatin (B1672199) and oxoindoline derivatives suggest that substitution on the aromatic ring with electron-withdrawing groups can be a favorable modification for various biological activities. ijrrjournal.com

| Compound ID | N-1 Substituent | C-3 Substituent | C-5 Substituent | Bioactivity (IC₅₀ against MCF-7 cells, µM) |

|---|---|---|---|---|

| 7a | -Benzyl | -Hydrazono-(4-phenylthiazole) | -Br | 19.53 ± 1.05 |

| 7c | -Benzyl | -Hydrazono-(4-(p-fluorophenyl)thiazole) | -Br | 7.17 ± 0.94 |

| 7d | -Benzyl | -Hydrazono-(4-(p-chlorophenyl)thiazole) | -Br | 2.93 ± 0.47 |

Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which are structurally related to the target compound. mdpi.com

Role of Molecular Refractivity in Biological Efficacy

Molecular refractivity (MR) is a physicochemical parameter that quantifies the volume occupied by a molecule and its polarizability. In quantitative structure-activity relationship (QSAR) studies, MR is often used as a descriptor of steric effects and the potential for van der Waals interactions between a drug and its receptor. nih.govnih.gov

While specific QSAR studies detailing the role of molecular refractivity for 5-(Bromoacetyl)-2-oxoindoline are not extensively documented, the general principles of drug design suggest its importance. The size and polarizability of substituents on the oxoindoline ring will influence how the molecule fits into a binding pocket and the strength of its non-covalent interactions with the target protein. For a molecule like this compound, which can act as a covalent inhibitor, the initial non-covalent binding event is critical for positioning the reactive bromoacetyl group correctly. Therefore, optimizing molecular refractivity through substituent modification could lead to enhanced binding affinity and, consequently, improved biological efficacy. QSAR models developed for other series of oxoindoline derivatives have successfully predicted bioactivity based on steric and electronic descriptors, underscoring the relevance of properties like molecular refractivity in the design of new, more potent analogs. nih.govresearchgate.net

Stereochemical Requirements for Enhanced Pharmacological Effects

Stereochemistry plays a paramount role in the biological activity of many pharmaceutical agents, as biomolecules like receptors and enzymes are chiral. The parent compound, this compound, is achiral. However, the introduction of a substituent at the C-3 position of the oxoindoline ring creates a chiral center, leading to the existence of enantiomers.

Extensive research on the oxoindoline scaffold has established that the absolute configuration of the C-3 stereocenter can have a profound impact on biological activity. nih.govrsc.org Often, one enantiomer exhibits significantly higher potency than the other, as the three-dimensional arrangement of atoms is critical for optimal interaction with the chiral binding site of a biological target. nih.govrsc.org This highlights the necessity of stereoselective synthesis to obtain enantiomerically pure compounds for pharmacological evaluation.

Furthermore, depending on the nature of the substituent at the C-3 position, other forms of stereoisomerism, such as geometric (E/Z) isomerism, can arise. For example, in the case of 3-hydrazonoindolin-2-ones, the presence of a carbon-nitrogen double bond at the C-3 position leads to E/Z isomers, which may exhibit different biological profiles and can interconvert in solution. mdpi.com Therefore, controlling the stereochemistry at the C-3 position is a critical consideration for designing and developing potent and selective pharmacological agents based on the this compound scaffold.

Medicinal Chemistry and Drug Discovery Perspectives

5-(Bromoacetyl)-2-oxoindoline as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, serving as a versatile template for drug discovery. nih.govnih.govmdpi.com The indolin-2-one motif, the core of this compound, is widely recognized as such a scaffold. mdpi.com Its inherent structural features allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding and hydrophobic interactions.

The isatin (B1672199) (indole-2,3-dione) moiety, a close structural relative and precursor to the oxoindoline core, has been identified as a privileged scaffold with significant pharmacological actions, including antimicrobial, antiviral, and anticancer effects. mdpi.com This inherent bioactivity of the core structure provides a strong foundation for the design of novel drugs. The addition of the bromoacetyl group at the 5-position further enhances the utility of this scaffold. The electrophilic nature of the α-bromoketone function makes it a reactive handle for covalent modification of target proteins, a strategy increasingly employed in drug design to achieve high potency and prolonged duration of action.

Researchers have utilized the 1-benzyl-5-bromoindolin-2-one scaffold, a derivative of the core structure, to develop novel anti-tumor agents. mdpi.comnih.gov This underscores the value of the 5-bromoindolin-2-one framework as a starting point for creating diverse libraries of compounds with therapeutic potential. The ability to generate a multitude of derivatives from this central scaffold is a key characteristic of a privileged structure, enabling the systematic exploration of structure-activity relationships (SAR). nih.gov

Rational Design and Development of Novel Therapeutic Agents

Rational drug design involves the development of new medications based on a thorough understanding of the biological targets and their mechanisms of action. nih.govmdpi.commonash.edu The this compound scaffold provides an excellent platform for such endeavors. The bromoacetyl group can act as a key pharmacophoric feature or as a reactive group for covalent targeting of specific amino acid residues, such as cysteine or histidine, within the active site of an enzyme.

For instance, in the development of kinase inhibitors, a major class of anticancer drugs, the ability to form a covalent bond with a non-catalytic cysteine residue in the ATP-binding pocket can lead to irreversible inhibition, offering advantages in terms of potency and duration of effect. nih.govnih.gov The 5-(bromoacetyl) group is an ideal functional group for this purpose. By incorporating the this compound moiety into larger molecules, medicinal chemists can design potent and selective inhibitors for a variety of protein kinases implicated in cancer and other diseases.

The development of two series of small molecules based on the 1-benzyl-5-bromoindolin-2-one scaffold, which were evaluated for their anticancer activity, serves as a prime example of rational design. mdpi.comnih.govresearchgate.net In this research, the core scaffold was connected through a hydrazone linker to other heterocyclic moieties, demonstrating a modular approach to drug design where different fragments are combined to optimize biological activity. mdpi.comnih.gov

Strategies for Combating Drug-Resistant Pathogens and Cancer Cells

The rise of drug resistance in both infectious diseases and oncology is a major global health challenge, necessitating the development of novel therapeutic strategies. nih.gov Compounds that can overcome existing resistance mechanisms are of critical importance. The unique reactivity of the this compound scaffold offers potential avenues for addressing this challenge.

Covalent inhibitors, which can be designed using the 5-(bromoacetyl) functional group, can be particularly effective against drug-resistant targets. Resistance often arises from mutations in the target protein that weaken the binding of non-covalent drugs. By forming a stable covalent bond, inhibitors based on the this compound scaffold may be less susceptible to such resistance mechanisms.

Furthermore, the indolin-2-one core itself has been associated with antimicrobial properties. mdpi.comnih.gov By using this compound as a starting material, it is possible to synthesize new derivatives with enhanced potency against resistant bacterial or fungal strains. The bromoacetyl group can be used to append moieties that target specific bacterial processes or to create compounds that act via novel mechanisms of action, thereby circumventing established resistance pathways. For example, derivatives of 6-bromoindoles have shown enhanced antibacterial activity and moderate to excellent antifungal properties. nih.gov

In the context of cancer, derivatives of 1-benzyl-5-bromoindolin-2-one have demonstrated significant growth-inhibitory properties against human tumor cell lines, including breast (MCF-7) and lung (A-549) cancer cells. nih.gov One of the most potent compounds from this series was found to induce cell cycle arrest and apoptosis, key mechanisms for killing cancer cells. mdpi.comnih.gov Such compounds could be effective against cancer cells that have developed resistance to conventional chemotherapies.

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | nih.gov |

| Derivative 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | nih.gov |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 0.43 ± 0.05 | nih.gov |

Role in Chemical Biology and Target Validation

Chemical biology utilizes small molecules as tools to probe and understand biological systems. nih.gov Target validation, the process of demonstrating that a specific biological molecule is critically involved in a disease process and is a suitable target for therapeutic intervention, is a crucial step in drug discovery. worldpreclinicalcongress.com The this compound scaffold, with its reactive handle, is an excellent tool for these purposes.

The bromoacetyl group allows for the design of chemical probes that can covalently label their protein targets. This is invaluable for target identification and validation studies. nih.gov For example, if a derivative of this compound shows a desirable phenotypic effect in a cell-based assay, the covalent nature of its interaction can be exploited to isolate and identify its protein target(s). This can be achieved through techniques such as affinity chromatography or mass spectrometry-based proteomics.

By identifying the specific proteins that interact with probes derived from this compound, researchers can gain insights into the molecular mechanisms underlying a disease and validate new drug targets. nih.gov This information is critical for the subsequent rational design of more potent and selective therapeutic agents. The use of such chemical probes can help to elucidate complex signaling pathways and uncover novel therapeutic opportunities. ccia.org.au

Future Research Directions

Comprehensive Exploration of Undiscovered Biological Activities

While derivatives of the 5-bromo-2-oxoindoline scaffold have shown promise, particularly in oncology, the full spectrum of their biological potential remains largely untapped. The reactive nature of the bromoacetyl moiety allows for the facile generation of diverse chemical libraries, which can be screened against a wide range of therapeutic targets.

Future research should systematically investigate currently unexplored biological activities. Based on the known activities of related heterocyclic compounds, key areas of interest include:

Antimicrobial Activity: Inspired by the development of indole-quinoline hybrids that target the bacterial proton motive force, new derivatives of 5-(Bromoacetyl)-2-oxoindoline could be synthesized and evaluated for activity against multidrug-resistant bacterial strains. nih.gov

Anti-inflammatory and Analgesic Properties: The bromoacetyl group is a component of other pharmacologically active compounds known to possess anti-inflammatory and analgesic effects. nbinno.com This suggests that novel this compound derivatives could be designed to target key enzymes and receptors in inflammatory pathways.

Antiviral and Antiparasitic Potential: The oxindole (B195798) nucleus is present in various compounds with activity against different viruses and parasites. Screening efforts should be expanded to include assays for these infectious diseases.

Neuroprotective Effects: Given the role of oxidative stress and kinase dysregulation in neurodegenerative diseases, derivatives could be designed to modulate these pathways and assessed for potential therapeutic benefit in conditions such as Alzheimer's or Parkinson's disease.

Advancement in Stereoselective Synthetic Methodologies

Many biological targets are chiral, and the stereochemistry of a drug molecule can have a profound impact on its efficacy and safety. Often, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Some synthetic routes for 2-oxoindoline derivatives yield mixtures of isomers, such as E/Z isomers, that can be difficult to separate. mdpi.com

Therefore, a critical direction for future research is the development of advanced stereoselective synthetic methods. This involves:

Asymmetric Synthesis: Designing synthetic pathways that create specific stereoisomers from the outset, using chiral catalysts, auxiliaries, or reagents.

Advanced Cyclization Strategies: Exploring powerful reactions like stereoselective intramolecular 5-exo-trig cyclisations to construct the core ring systems with precise control over the stereochemistry. rsc.org

Methodological Refinement: Optimizing reaction conditions, such as temperature and the choice of nucleophiles, to favor the formation of a single, desired stereoisomer. nih.gov

These advancements will enable the synthesis of enantiomerically pure compounds, facilitating a clearer understanding of structure-activity relationships and leading to the development of more potent and selective drug candidates.

In-depth Mechanistic Understanding of Biological Actions

A thorough understanding of how a compound exerts its biological effect at the molecular level is fundamental to rational drug design and optimization. For derivatives of this compound, future research must move beyond initial activity screening to detailed mechanistic studies.

For compounds demonstrating anticancer properties, research has indicated that they can induce apoptosis through the activation of the caspase cascade. mdpi.com Future work should expand on this by:

Target Identification and Validation: Employing techniques such as proteomics, chemical biology probes, and genetic screening to identify the specific protein targets with which the compounds interact.

Pathway Analysis: Elucidating the downstream signaling pathways that are modulated following target engagement.

Molecular Modeling: Using computational tools like molecular docking to predict and understand the binding interactions between the compounds and their biological targets.

For novel biological activities, such as potential antibacterial effects, mechanistic studies could investigate possibilities like the disruption of the bacterial proton motive force, an approach that has proven effective for related indole-based hybrids. nih.gov

Preclinical and Clinical Translational Research Potential

The ultimate goal of medicinal chemistry research is to translate laboratory discoveries into effective clinical therapies. For the most promising derivatives of this compound, a focused effort on preclinical development is the essential next step. This translational research should prioritize:

Pharmacokinetic Profiling: A comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds to ensure they can reach their target in the body at therapeutic concentrations and are cleared appropriately.

Toxicology Studies: Rigorous assessment of the potential toxicity of new compounds in vitro and in vivo to establish a safe therapeutic window.

Formulation and Drug Delivery: Investigating different physical forms of the drug substance, such as various crystal polymorphs, which can significantly impact critical properties like stability and water solubility. justia.com Optimizing these characteristics is crucial for developing a viable drug product suitable for clinical trials.

Development of Novel Hybrid Molecules and Conjugates

Molecular hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov This approach can lead to compounds with synergistic activity, novel mechanisms of action, or improved pharmacokinetic profiles. The this compound scaffold is an ideal platform for creating such hybrid molecules.

Future research in this area should focus on:

Rational Design: Intelligently pairing the 2-oxoindoline core with other biologically active moieties to target multiple aspects of a disease process. For example, creating indole-quinoline hybrids has been explored as a strategy for developing new antibacterial agents. nih.gov

Diverse Pharmacophore Conjugation: Linking the scaffold to other heterocyclic systems, such as thiazoles or quinoxalines, to generate novel chemical entities with unique biological activity profiles. nih.gov

Overcoming Drug Resistance: Designing hybrid molecules that can circumvent known mechanisms of drug resistance, a critical challenge in both oncology and infectious disease.

By leveraging the principles of molecular hybridization, researchers can significantly expand the therapeutic potential of the this compound scaffold.

Data Tables

Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives

The following table summarizes the in vitro anti-proliferative effects of selected derivatives against human lung (A-549) and breast (MCF-7) cancer cell lines, with IC₅₀ values representing the concentration required to inhibit 50% of cell growth. mdpi.com

| Compound | Target Cell Line | IC₅₀ (µM) |

| 7d | A-549 | 9.57 ± 0.62 |

| 12c | A-549 | 12.20 ± 1.54 |

| 12d | MCF-7 | 13.92 ± 1.21 |

| 7a | MCF-7 | 19.53 ± 1.05 |

| 12c | MCF-7 | 27.65 ± 2.39 |

| 12a | MCF-7 | 39.53 ± 2.02 |

| Doxorubicin | A-549 | 4.31 ± 0.29 |

| Doxorubicin | MCF-7 | 6.27 ± 0.41 |

Data sourced from Al-Ostoot et al., 2023.

Q & A

Q. What are the established synthetic routes for 5-(Bromoacetyl)-2-oxoindoline, and what key reaction parameters influence yield?

The synthesis typically involves bromoacetylation of 2-oxoindoline derivatives. Key parameters include temperature control (e.g., maintaining sub-ambient conditions to avoid decomposition) and stoichiometric ratios of bromoacetylating agents. A common protocol utilizes bromoacetyl bromide in anhydrous solvents like dichloromethane under inert atmospheres . The reaction’s exothermic nature requires careful monitoring to prevent side reactions, such as over-bromination or hydrolysis of the acetyl group. Yield optimization (reported up to 97% purity) depends on purification via recrystallization or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the bromoacetyl substitution pattern and indoline backbone integrity. Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹ for the oxoindoline and bromoacetyl groups). Mass spectrometry (MS) validates molecular weight (254.07 g/mol) and isotopic patterns consistent with bromine . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97%) and monitors decomposition products .

Q. What are the documented stability profiles of this compound under various storage conditions?

The compound is sensitive to moisture and thermal degradation (decomposition at 225°C). Long-term stability requires storage at 0–6°C in airtight, amber vials under inert gas (argon or nitrogen) . Hygroscopicity may necessitate desiccants. Degradation products include deacetylated indoline derivatives and brominated byproducts, detectable via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize decomposition during the synthesis of this compound?

Decomposition pathways, such as β-elimination of the bromoacetyl group, can be mitigated by:

- Using low-polarity solvents (e.g., toluene) to reduce nucleophilic attack.

- Incorporating radical inhibitors (e.g., BHT) to suppress free-radical side reactions.

- Employing flow chemistry for precise temperature control and reduced residence time . Advanced purification techniques, such as preparative HPLC with mass-directed fractionation, improve isolation of the target compound from degradation byproducts .

Q. How should contradictory data in literature regarding the reactivity of the bromoacetyl group be addressed?

Discrepancies in reactivity (e.g., nucleophilic substitution vs. cross-coupling behavior) may arise from solvent polarity, catalyst selection, or trace metal impurities. Systematic studies using Design of Experiments (DoE) can isolate variables. For example:

Q. What computational chemistry approaches have been applied to study the electronic effects of the bromoacetyl substituent in this compound?

Density Functional Theory (DFT) calculations reveal the electron-withdrawing nature of the bromoacetyl group, which polarizes the indoline ring and enhances electrophilic reactivity at the 5-position. Molecular electrostatic potential (MEP) maps predict regioselectivity in cross-coupling reactions . Transition state modeling (e.g., for nucleophilic acyl substitution) aids in rationalizing kinetic vs. thermodynamic product distributions .

Methodological Considerations

Q. What strategies are recommended for handling the compound’s hygroscopicity in kinetic studies?

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

Combine orthogonal analytical methods:

- LC-MS : Quantify the target compound and identify impurities via fragmentation patterns.

- ¹H NMR with relaxation reagents : Enhance resolution of overlapping signals (e.g., Cr(acac)₃ for line narrowing) .

- X-ray crystallography : Confirm molecular structure unambiguously, though single-crystal growth may require slow vapor diffusion techniques .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points (225°C vs. lower values in some studies)?

Variations may stem from polymorphic forms or impurities. Conduct:

- Differential Scanning Calorimetry (DSC) to identify phase transitions.

- Hot-stage microscopy to observe melting behavior in real-time .

- Compare decomposition onset temperatures (TGA) across samples .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 254.07 g/mol | |

| Melting Point | 225°C (decomposition) | |

| Storage Conditions | 0–6°C, inert atmosphere | |

| Purity (HPLC) | >97% | |

| Key IR Absorptions | 1700 cm⁻¹ (C=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.